1-Methyl-6-(trifluoromethoxy)naphthalene
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Overview
Description
1-Methyl-6-(trifluoromethoxy)naphthalene is an organic compound that belongs to the naphthalene family. This compound is characterized by the presence of a trifluoromethoxy group (-OCF3) attached to the naphthalene ring, which imparts unique chemical and physical properties. The trifluoromethoxy group is known for its high electronegativity and lipophilicity, making it a valuable moiety in various chemical applications .
Preparation Methods
The synthesis of 1-Methyl-6-(trifluoromethoxy)naphthalene typically involves the introduction of the trifluoromethoxy group onto a naphthalene derivative. One common method is the trifluoromethylation of naphthalene using trifluoromethylating reagents. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and selectivity . Industrial production methods may involve large-scale reactions with optimized conditions to ensure cost-effectiveness and efficiency.
Chemical Reactions Analysis
1-Methyl-6-(trifluoromethoxy)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the compound into dihydronaphthalene derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the naphthalene ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-6-(trifluoromethoxy)naphthalene has found applications in various fields of scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Methyl-6-(trifluoromethoxy)naphthalene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s ability to penetrate biological membranes and bind to specific sites, thereby modulating biological pathways . The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
1-Methyl-6-(trifluoromethoxy)naphthalene can be compared to other naphthalene derivatives with similar functional groups. Some similar compounds include:
1-Methylnaphthalene: Lacks the trifluoromethoxy group, resulting in different chemical properties.
6-Methoxynaphthalene: Contains a methoxy group instead of a trifluoromethoxy group, leading to lower electronegativity and lipophilicity.
1-Methyl-6-chloronaphthalene: Contains a chlorine atom instead of a trifluoromethoxy group, affecting its reactivity and applications. The uniqueness of this compound lies in the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties that are valuable in various applications.
Properties
Molecular Formula |
C12H9F3O |
---|---|
Molecular Weight |
226.19 g/mol |
IUPAC Name |
1-methyl-6-(trifluoromethoxy)naphthalene |
InChI |
InChI=1S/C12H9F3O/c1-8-3-2-4-9-7-10(5-6-11(8)9)16-12(13,14)15/h2-7H,1H3 |
InChI Key |
DEMGEQFCCOAJPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC(=CC2=CC=C1)OC(F)(F)F |
Origin of Product |
United States |
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